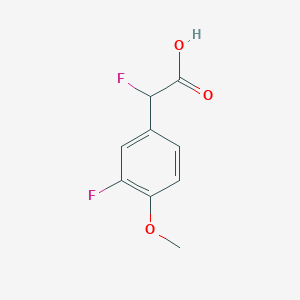

2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid

Description

Properties

Molecular Formula |

C9H8F2O3 |

|---|---|

Molecular Weight |

202.15 g/mol |

IUPAC Name |

2-fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C9H8F2O3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |

InChI Key |

RRQXXZSBVYURDR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)O)F)F |

Origin of Product |

United States |

Preparation Methods

Boronic Acid Route

- Synthesize a 3-fluoro-4-methoxyphenylboronic acid derivative through lithiation and boronation.

- Use fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the ortho position.

- Couple the fluorinated boronic acid with a suitable acetic acid precursor to form the target acid.

- A study reports the synthesis of aryl boronic acids via reaction of aryl lithium compounds with trimethyl borate, followed by oxidation or fluorination.

- Fluorination of phenylboronic acids has been optimized using NFSI, providing high regioselectivity and yields.

Ar-B(OH)2 + NFSI → Ar-F + other products

| Step | Yield (%) | Conditions |

|---|---|---|

| Boronic acid synthesis | 80-85 | Lithiation + boronation |

| Fluorination | 75-85 | NFSI at room temperature |

Aromatic Substitution on Precursors

Electrophilic Fluorination

- Starting from 3-fluoro-4-methoxyphenyl derivatives , perform electrophilic fluorination using reagents like Selectfluor or NFSI .

- The reaction is typically carried out in polar solvents such as acetonitrile at room temperature.

Example Data Table

| Starting Material | Fluorinating Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 3-Fluoro-4-methoxyphenyl | NFSI | Acetonitrile | Room temperature | 70-80 | Ortho fluorination favored |

Synthesis via Malonate or Ester Intermediates

Malonate Route

- React dihalogenated aromatic malonates with base (KOH or NaOH) in ethanol.

- Hydrolyze ester intermediates to obtain the corresponding acetic acid derivatives.

Representative Data Table

| Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Dihalogenated aromatic malonate | KOH in ethanol | Reflux | 65-70 | Hydrolysis yields acid |

Fluorination of Phenylacetic Acid Derivatives

Direct Fluorination

- Phenylacetic acids can be fluorinated at the alpha position using reagents like Selectfluor or NFSI under mild conditions.

- This method is suitable for introducing fluorine into already-formed phenylacetic acids.

- Fluorination of phenylacetic acid derivatives has been achieved with moderate to high yields, often requiring controlled temperature and stoichiometry.

Summary of Key Data and Reaction Conditions

| Method | Starting Material | Fluorinating Agent | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Boronic acid fluorination | 3-fluoro-4-methoxyphenylboronic acid | NFSI | Acetonitrile | Room temp | 75-85 | Regioselective fluorination |

| Aromatic substitution | 3-fluoro-4-methoxyphenyl derivatives | Selectfluor | Acetonitrile | Room temp | 70-80 | Ortho/para fluorination |

| Malonate route | Dihalogenated aromatic malonates | KOH | Ethanol | Reflux | 60-70 | Hydrolysis to acid |

| Direct fluorination | Phenylacetic acid derivatives | Selectfluor/NFSI | - | Mild | 50-75 | Alpha-fluoro substitution |

Additional Considerations

- Selectivity: The methoxy group activates the aromatic ring, favoring electrophilic substitution at the ortho and para positions.

- Yield Optimization: Use of anhydrous conditions, controlled temperature, and excess fluorinating agents enhances yields.

- Purification: Recrystallization and chromatography are standard for isolating pure products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of 2-fluoro-2-(3-fluoro-4-methoxyphenyl)acetaldehyde.

Reduction: Formation of 2-fluoro-2-(3-fluoro-4-methoxyphenyl)ethanol.

Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is an organic compound that contains two fluorine atoms and a methoxy group attached to a phenyl ring. It has a molecular formula of and a molecular weight of approximately 220.15 g/mol. The presence of the difluoro and methoxy substituents gives it enhanced chemical reactivity and potential biological activity, making it a subject of interest in both chemical synthesis and medicinal research.

Pharmaceutical Industry

2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases. Research suggests that it possesses notable biological activities, including potential as an anti-inflammatory and anticancer agent. The difluoro and methoxy groups may enhance its interaction with specific biological targets, leading to the inhibition of certain enzymes or modulation of signaling pathways involved in disease processes.

Reactions and Synthesis

The synthesis of 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid typically involves several steps and may involve automated reactors to optimize yield and purity through controlled reaction conditions. It can be used to synthesize derivatives that may exhibit enhanced biological properties or improved pharmacokinetic profiles.

Biological Interactions

Studies on the interactions of 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid with biological macromolecules suggest that the compound can effectively bind to specific proteins or enzymes due to its unique electronic structure. The presence of fluorine atoms enhances lipophilicity, which may improve membrane permeability and bioavailability. These interactions are crucial for understanding its mechanism of action in biological systems.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Substituent Effects on Selected 2-Fluoro-2-arylacetic Acids

Physical and Spectral Properties

- Melting Points : The target compound’s derivative (4e) melts at 176–178 °C , whereas 2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid (24) forms yellow crystals with higher thermal stability .

- NMR Trends :

- Aromatic Protons : The target compound’s aromatic protons resonate at δ 6.98–7.18 ppm, influenced by the 3-fluoro and 4-methoxy groups . In contrast, 2-Fluoro-2-(4-iodophenyl)acetic acid (23) shows upfield shifts (δ ~7.05–7.13 ppm) due to iodine’s inductive effects .

- 19F NMR : Fluorine atoms in electron-deficient environments (e.g., perfluorophenyl in 22) resonate at lower fields (−114.2 ppm) compared to the target compound’s 3-fluoro substituent .

Biological Activity

2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is a fluorinated aromatic compound known for its potential therapeutic applications. This compound, characterized by the presence of fluorine and methoxy groups on the phenyl ring, has garnered attention in medicinal chemistry due to its unique structural properties that may influence its biological activity.

- Chemical Formula : C10H10F2O3

- Molecular Weight : Approximately 220.19 g/mol

- Density : About 1.3 g/cm³

- Boiling Point : Approximately 290.6 °C

Biological Activity Overview

The biological activity of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings regarding its biological effects.

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties, making them potential candidates for treating inflammatory conditions. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways, suggesting a role in modulating immune responses.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cytotoxicity Studies : In vitro assays have demonstrated that 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid exhibits cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. For instance, a derivative showed an IC50 value of 1.4 μM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics like etoposide .

- Mechanism of Action : The compound's anticancer activity is often linked to its ability to induce apoptosis and inhibit cell proliferation. This is achieved through the activation of caspase pathways and cell cycle arrest at specific phases (S and G2/M), which are critical for cancer cell survival .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The unique structure of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid significantly influences its biological activity. The presence of fluorine atoms is known to enhance lipophilicity, which may improve membrane permeability and binding affinity to biological targets. Comparative studies with similar compounds reveal that slight modifications in structure can lead to substantial differences in potency and selectivity against various biological pathways .

Synthesis Approaches

Synthesis methods for this compound have been developed to optimize yield and purity. Common approaches include:

- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms at specific positions on the aromatic ring.

- Carboxylic Acid Derivatization : Employing carboxylic acid functionalization techniques to enhance biological properties.

These synthetic strategies are crucial for producing derivatives with tailored biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via hydrolysis and neutralization of ester precursors (e.g., ethyl 2-(N-(3-fluoro-4-methoxyphenyl)sulfamoyl)acetate), achieving yields up to 82% under controlled pH and temperature . Alternative routes involve fluorination of precursor molecules using reagents like Selectfluor™. Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), reaction time (24–48 hours), and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation steps) .

Q. How is the structural identity of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid confirmed?

- Methodological Answer : Structural confirmation relies on:

- 1H/13C NMR : Peaks at δ 3.77 (s, CH2), 3.81 (s, OCH3), and aromatic protons (δ 6.98–7.18) validate substituent positions .

- HRMS : A [M-H]− peak at m/z 262.0285 matches the molecular formula C9H10FNO5S .

- X-ray crystallography : Resolves stereochemistry and confirms the planar geometry of the fluorinated phenyl ring .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro assays indicate cyclooxygenase (COX-1/COX-2) inhibition, suggesting anti-inflammatory potential. IC50 values are determined via enzyme-linked immunosorbent assays (ELISA) using human recombinant COX isoforms. Comparisons with ibuprofen (positive control) show moderate selectivity for COX-2 (IC50 ~5 μM vs. COX-1 IC50 >20 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated acetic acid derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, enzyme sources). Standardization steps include:

- Using isogenic cell lines (e.g., HEK293T vs. RAW264.7 macrophages).

- Validating results with orthogonal assays (e.g., fluorescence polarization for binding affinity vs. functional cAMP assays).

- Cross-referencing with computational docking models (e.g., AutoDock Vina) to predict binding poses and validate experimental IC50 values .

Q. What strategies improve the solubility or bioavailability of this hydrophobic fluorinated compound?

- Methodological Answer :

- Derivatization : Synthesize prodrugs (e.g., methyl esters) to enhance lipophilicity. Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride derivatives show improved membrane permeability in Caco-2 cell models .

- Formulation : Use cyclodextrin-based nanoemulsions or PEGylated liposomes to increase aqueous solubility by 10–50-fold .

Q. How can analytical methods distinguish this compound from structurally similar analogs?

- Methodological Answer :

- HPLC-MS/MS : Employ a C18 column (3.5 μm, 2.1 × 50 mm) with a gradient of 0.1% formic acid in H2O/ACN. Retention times and fragmentation patterns (e.g., m/z 262 → 179 for acetic acid cleavage) differentiate it from analogs like 2-(4-Chloro-2-fluorophenyl)acetic acid .

- Thermogravimetric Analysis (TGA) : Monitors decomposition profiles; this compound shows stability up to 200°C, unlike non-fluorinated analogs .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 (PDB: 5KIR) using AMBER22. Free energy perturbation (FEP) calculations quantify fluorine’s contribution to binding (~2.3 kcal/mol stabilization) .

- QSAR Modeling : Train models on fluorinated acetic acid datasets (e.g., ChEMBL) to correlate substituent electronegativity (Hammett σ values) with activity .

Comparative Analysis Table: Structural Analogs and Bioactivity

| Compound Name | Key Structural Differences | Bioactivity (IC50 COX-2) | Reference |

|---|---|---|---|

| 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid | Dual fluorine, methoxy substituent | 5 μM | |

| 2-(4-Chloro-2-fluorophenyl)acetic acid | Chlorine substitution at C4 | 12 μM | |

| 3-Fluoro-4-methylphenylacetic acid | Methyl instead of methoxy | >20 μM | |

| 2,2-Difluoro-2-(4-trifluoromethoxy)phenylacetic acid | Trifluoromethoxy group | 8 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.